5-Pentadecylresorcinol

Catalog No.
S517280
CAS No.
3158-56-3
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Pentadecylresorcinol

CAS Number

3158-56-3

Product Name

5-Pentadecylresorcinol

IUPAC Name

5-pentadecylbenzene-1,3-diol

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h16-18,22-23H,2-15H2,1H3

InChI Key

KVVSCMOUFCNCGX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Solubility

Soluble in DMSO

Synonyms

5-n-pentadecylresorcinol, adipostatin A, cardol

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O

Description

The exact mass of the compound 5-Pentadecylresorcinol is 320.2715 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 776. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. It belongs to the ontological category of 5-alkylresorcinol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]. However, this does not mean our product can be used or applied in the same or a similar way.

Biobased Polymers and Additives

Growth-depressing Effects

Analytical Reference Standard

Larvicidal Activity

Inhibition of Glycerol-3-Phosphate Dehydrogenase

Triglyceride Accumulation Prevention

5-Pentadecylresorcinol is a phenolic compound classified as an alkylresorcinol, characterized by a long aliphatic chain and a phenolic ring structure. Its molecular formula is C21H36O2C_{21}H_{36}O_{2} and it has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This compound is produced by various organisms, including certain fungi such as Penicillium sclerotiorum and various plant species. It is also known by synonyms like adipostatin A and cardol, reflecting its structural and functional similarities with other compounds in the alkylresorcinol family .

Typical of phenolic compounds. These include:

  • Oxidation: The hydroxyl groups in the phenolic structure can be oxidized to form quinones, which may exhibit different reactivity and biological activity.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can modify its solubility and biological activity.
  • Hydrogenation: The double bonds in the aliphatic chain can be hydrogenated, affecting the compound's hydrophobicity and biological interactions.

These reactions are significant for synthesizing derivatives that may enhance or alter biological activities .

5-Pentadecylresorcinol can be synthesized through several methods:

  • Natural Extraction: Isolation from natural sources such as fungi (Penicillium sclerotiorum) or plants through solvent extraction techniques followed by purification using chromatography methods .
  • Chemical Synthesis: Laboratory synthesis can involve the alkylation of resorcinol with long-chain fatty acids or their derivatives under controlled conditions to yield 5-pentadecylresorcinol .
  • Biotransformation: Utilizing microbial fermentation processes where specific strains produce the compound as a secondary metabolite during growth .

5-Pentadecylresorcinol has various applications across different fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Cosmetics: Due to its antioxidant properties, it is explored for use in skincare products.
  • Agriculture: Its antifungal activity suggests potential applications as a natural pesticide or fungicide .

Research on 5-pentadecylresorcinol has focused on its interactions with biological systems:

  • Cellular Mechanisms: Studies indicate that it interacts with cellular membranes, leading to changes in permeability and inducing stress responses in microbial cells .
  • Synergistic Effects: When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains of bacteria and fungi .

5-Pentadecylresorcinol shares structural and functional characteristics with other alkylresorcinols. Here are some similar compounds:

Compound NameStructureUnique Features
Adipostatin AC21H36O2Known for its role in metabolic regulation
CardolC21H40O2Found in cashew nut shell oil; exhibits anti-inflammatory properties
5-NonadecylresorcinolC20H34O2Similar antimicrobial properties but shorter chain length
5-HeptadecylresorcinolC19H32O2Exhibits similar biological activities but less studied

Uniqueness of 5-Pentadecylresorcinol:
5-Pentadecylresorcinol stands out due to its longer aliphatic chain compared to similar compounds, which enhances its hydrophobicity and potentially its interaction with lipid membranes. This unique structure contributes to its distinct biological activities, particularly in antimicrobial efficacy and enzyme inhibition.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

320.271530387 g/mol

Monoisotopic Mass

320.271530387 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

95.5 - 96 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U1FU33YCG0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3158-56-3
57486-25-6

Wikipedia

Adipostatin_A

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Alkyl resorcinols and derivatives [PK1503]

General Manufacturing Information

1,3-Benzenediol, 5-pentadecyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Kustiawan PM, Lirdprapamongkol K, Palaga T, Puthong S, Phuwapraisirisan P, Svasti J, Chanchao C. Molecular mechanism of cardol, isolated from Trigona incisa stingless bee propolis, induced apoptosis in the SW620 human colorectal cancer cell line. BMC Pharmacol Toxicol. 2017 May 4;18(1):32. doi: 10.1186/s40360-017-0139-4. PubMed PMID: 28472978; PubMed Central PMCID: PMC5418687.
2: Teerasripreecha D, Phuwapraisirisan P, Puthong S, Kimura K, Okuyama M, Mori H, Kimura A, Chanchao C. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis. BMC Complement Altern Med. 2012 Mar 30;12:27. doi: 10.1186/1472-6882-12-27. PubMed PMID: 22458642; PubMed Central PMCID: PMC3350427.
3: Tanaka A, Arai Y, Kim SN, Ham J, Usuki T. Synthesis and biological evaluation of bilobol and adipostatin A. J Asian Nat Prod Res. 2011 Apr;13(4):290-6. doi: 10.1080/10286020.2011.554828. PubMed PMID: 21462031.
4: Tsuge N, Mizokami M, Imai S, Shimazu A, Seto H. Adipostatins A and B, new inhibitors of glycerol-3-phosphate dehydrogenase. J Antibiot (Tokyo). 1992 Jun;45(6):886-91. PubMed PMID: 1500355.

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